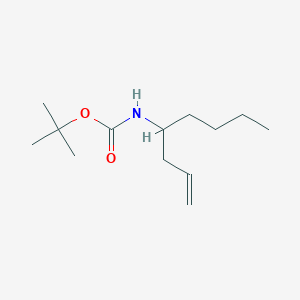![molecular formula C10H17NO4 B1431274 cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid methyl ester CAS No. 1426414-00-7](/img/structure/B1431274.png)
cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid methyl ester
Descripción general
Descripción
This compound, also known as methyl (1S,2R)-2-(((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate, is a chemical with the CAS Number: 170299-60-2 . It has a molecular weight of 215.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 . This indicates that the compound contains a cyclopropane ring, an amino group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid that is esterified with a methyl group.Aplicaciones Científicas De Investigación
Application in Plant Physiology
Field
This application falls under the field of Plant Physiology .
Summary of the Application
ACC is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Methods of Application
Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene . However, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis .
Results or Outcomes
ACC has been found to play a role in regulating plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .
Application in Microbial Ecology
Field
This application falls under the field of Microbial Ecology .
Summary of the Application
The enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase represents one of the most important and studied mechanisms used by plant growth–promoting microorganisms .
Methods of Application
The ACC deaminase gene and its regulatory elements presence in completely sequenced organisms was verified by multiple searches in diverse databases .
Results or Outcomes
The data obtained show that ACC deaminase is mostly prevalent in some Bacteria, Fungi and members of Stramenopiles . The results also suggest a considerable degree of horizontal gene transfer events, including interkingdom transfer events .
Application in Organic Synthesis
Field
This application falls under the field of Organic Synthesis .
Summary of the Application
Boc-protected amines are widely used in organic synthesis . They play a pivotal role in the synthesis of multifunctional targets as amino functions often occur in this context .
Methods of Application
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Results or Outcomes
The Boc group is stable towards most nucleophiles and bases . This stability makes Boc-protected amines valuable in various organic synthesis applications .
Application in Pharmaceutical Research
Field
This application falls under the field of Pharmaceutical Research .
Summary of the Application
In the realm of pharmaceutical research, Boc-protected amines serve as a crucial starting material or intermediate in the synthesis of innovative drug candidates .
Methods of Application
The unique chemical structure and properties of Boc-protected amines allow researchers to explore new avenues for the development of targeted therapies .
Results or Outcomes
The compound’s potential to enhance pharmacological profiles and improve therapeutic outcomes makes it a valuable asset in the pursuit of groundbreaking pharmaceutical advancements .
Application in Dual Protection of Amino Functions
Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Dual protection of amino functions involving Boc has been highlighted in various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Results or Outcomes
Application in Soil Microbiology
Field
This application falls under the field of Soil Microbiology .
Summary of the Application
ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
Methods of Application
Using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases .
Results or Outcomes
This may have positive consequences on plant growth and stress tolerance .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFYTQQOAHATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride](/img/structure/B1431192.png)
![4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431193.png)
![Methyl 2-[(piperidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431194.png)
![Methyl 2-[(piperidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431197.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431201.png)
![3-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431202.png)
![4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431204.png)


![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431209.png)
![Methyl 2-[(piperidin-4-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431210.png)
![4-[(4-Methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431211.png)
![4-([(4-Methyl-1,3-thiazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431212.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)